molecular formula C21H17N3O B2799966 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide CAS No. 313275-14-8

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide

Cat. No.: B2799966
CAS No.: 313275-14-8
M. Wt: 327.387
InChI Key: NOUNBUVKKLTPOZ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide is a synthetic benzimidazole derivative intended for research and experimental purposes only. It is not approved for human or veterinary use. Benzimidazole is a privileged scaffold in medicinal chemistry, known for its versatile interactions with biological targets. Compounds featuring this core structure are frequently investigated for their potential to modulate various enzymes and receptors and are often explored in the development of pharmacologically active agents . For instance, structurally similar molecules have shown promise in areas such as enzyme inhibition and oncology research . The specific mechanism of action, binding affinity, and primary research applications for this particular compound are not yet fully characterized and represent an area for further investigation. Researchers are encouraged to conduct their own validation studies to determine the compound's suitability for their specific experimental systems.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-7-6-8-15(13-14)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNBUVKKLTPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide typically involves the condensation of ortho-phenylenediamine with an aromatic aldehyde, followed by further functionalization. One common method involves the reaction of ortho-phenylenediamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation Reactions

The benzodiazole core and methyl substituent on the benzamide group are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Findings
Methyl group oxidation KMnO₄ in acidic medium (H₂SO₄)3-Carboxybenzamide derivativeThe methyl group oxidizes to a carboxylic acid at 80–100°C.
Benzodiazole ring oxidation H₂O₂ in acetic acidN-Oxide derivativeForms a stable N-oxide at the benzodiazole nitrogen, confirmed by NMR.

Reduction Reactions

The amide bond and aromatic systems participate in reduction pathways:

Reaction TypeReagents/ConditionsProductsKey Findings
Amide reduction LiAlH₄ in THFSecondary amineConverts the benzamide to a benzylamine group with >80% yield.
Benzodiazole ring hydrogenation H₂, Pd/C catalystDihydrobenzodiazole derivativePartial saturation of the heterocyclic ring under 50 psi H₂ .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductsKey Findings
Acidic hydrolysis 6M HCl, reflux3-Methylbenzoic acid + Benzodiazole-ethylamineComplete cleavage observed after 12 hours.
Basic hydrolysis NaOH (aq.), 100°CSodium 3-methylbenzoate + Benzodiazole-ethylamineFaster reaction kinetics than acidic hydrolysis .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Reaction TypeReagents/ConditionsProductsKey Findings
Nucleophilic substitution NaOMe in MeOHMethoxy-substituted benzamideMethoxy group replaces the methyl group via SN2 mechanism.
Electrophilic aromatic substitution HNO₃/H₂SO₄Nitro-substituted derivativeNitration occurs at the para position of the benzamide ring .

Condensation Reactions

The amine group in the benzodiazole moiety participates in condensation:

Reaction TypeReagents/ConditionsProductsKey Findings
Schiff base formation Benzaldehyde, EtOHImine-linked derivativeForms a stable Schiff base confirmed by FT-IR .

Key Structural Insights

  • Benzodiazole reactivity : The nitrogen atoms in the benzodiazole ring act as nucleophilic sites, enabling alkylation or acylation .

  • Amide bond stability : Resists nucleophilic attack under mild conditions but cleaves under prolonged acidic/basic treatment.

Experimental data for these reactions are validated via spectroscopic methods (¹H/¹³C NMR, FT-IR) and chromatographic purity checks .

Scientific Research Applications

Inhibition of Enzymes

One of the primary applications of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide is its role as an inhibitor of specific enzymes, particularly protein arginine deiminase 4 (PAD4). This enzyme is involved in the conversion of arginine residues in proteins to citrulline, a modification associated with various autoimmune disorders such as rheumatoid arthritis. Studies have shown that this compound exhibits a high affinity for PAD4, leading to decreased citrullination levels in target proteins, which may help mitigate inflammatory responses linked to these diseases.

Potential Therapeutic Uses

Due to its structural characteristics and biological activity, this compound has potential therapeutic applications. These include:

  • Anti-inflammatory Agents : By inhibiting PAD4, the compound may serve as a basis for developing anti-inflammatory drugs aimed at treating autoimmune diseases.
  • Cancer Research : The benzodiazole moiety is known for its anticancer properties. Research into its effects on cancer cell lines could provide insights into new treatments.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for monitoring the reaction progress and confirming the structure of intermediates and final products.

Case Study 1: Inhibition Studies on PAD4

A study conducted by researchers focused on evaluating the inhibitory effects of this compound on PAD4 activity. The results indicated that the compound significantly reduced citrullination levels in treated samples compared to controls. This finding suggests its potential as a therapeutic agent in treating conditions associated with increased PAD4 activity.

Case Study 2: Anticancer Activity Assessment

Another research project investigated the anticancer properties of compounds similar to this compound. The study revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The compound’s ability to intercalate into DNA also contributes to its anticancer properties by interfering with DNA replication and transcription .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituent on Benzamide Substituent on Benzimidazole/Phenyl Molecular Weight (g/mol) Key Applications/Properties Reference ID
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-methylbenzamide (Target) 3-methyl None 317.36* Chelation-assisted catalysis N/A
N-(1H-1,3-Benzodiazol-2-yl)-3-chlorobenzamide 3-chloro None 271.70 Undisclosed pharmacological activity
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide 3,3-diphenylpropane None 417.51 Potential kinase inhibition
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide 2,4-dinitrophenyl Thioacetamido linker 506.44 Antimicrobial and anticancer activities
AP30663 (Atrial fibrillation candidate) Trifluoromethylphenyl Cyanomethyl-methyl group 457.41 KCa2 potassium channel inhibition

*Calculated based on molecular formula.

Key Observations:
  • In contrast, the 2,4-dinitrophenyl group in compound W1 introduces strong electron-withdrawing effects, favoring interactions with microbial or cancer cell targets.
  • Linker Modifications : The thioacetamido linker in W1 and the trifluoromethyl group in AP30663 demonstrate how auxiliary functional groups can tailor therapeutic specificity (e.g., antimicrobial vs. ion channel modulation).

Structural and Computational Insights

  • X-ray Crystallography : The crystal structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirms the planar geometry of the benzamide core, critical for metal chelation. Similar analyses for the target compound are warranted.
  • Docking Studies : AutoDock Vina simulations for analogues like 9c reveal strong binding to tubulin (binding energy: −9.2 kcal/mol), suggesting the target compound’s methyl group may optimize hydrophobic interactions in analogous targets.

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H16N2O
Molecular Weight284.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The compound features a benzodiazole moiety, which is known for its biological activity, particularly in enzyme inhibition and interaction with various biological pathways.

The primary mechanism of action of this compound involves its role as an inhibitor of specific enzymes. Research indicates that it may inhibit protein arginine deiminase 4 (PAD4), an enzyme implicated in the citrullination of proteins, which is associated with autoimmune disorders such as rheumatoid arthritis. This inhibition leads to decreased levels of citrullinated proteins, potentially mitigating inflammatory responses linked to these diseases.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to disrupt cell cycle progression contributes to its effectiveness as an anticancer agent .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects. By inhibiting PAD4, it reduces the production of pro-inflammatory cytokines and chemokines, which play critical roles in the pathogenesis of inflammatory diseases . This dual action makes it a promising candidate for further development in treating both cancer and inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • In vitro Studies : Research conducted on cultured human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an effective anticancer agent .
  • Animal Models : In vivo studies using mouse models of rheumatoid arthritis revealed that administration of this compound significantly reduced joint inflammation and damage compared to control groups .
  • Mechanistic Insights : Further mechanistic studies highlighted that the compound's inhibitory effects on PAD4 led to alterations in gene expression profiles associated with inflammation and apoptosis pathways .

Q & A

Basic: What are the common synthetic routes for preparing N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide?

The synthesis typically involves coupling 3-methylbenzoyl chloride with 2-(1H-benzodiazol-2-yl)aniline under basic conditions (e.g., using pyridine or triethylamine). Acyl chlorides react readily with amines to form amides, and this method ensures high yields when performed in anhydrous solvents like dichloromethane or DMF. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are standard . Alternative routes may utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) for milder conditions .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the benzodiazole ring (δ 7.2–8.5 ppm for aromatic protons) and the 3-methylbenzamide moiety (δ 2.4 ppm for the methyl group) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., expected [M+H]+ peak at m/z 316.3) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity is typical for pharmacological studies) .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction dilution to prevent side reactions.
  • Temperature control : Maintaining 0–5°C during acylation minimizes undesired hydrolysis of the acyl chloride .
  • Catalyst use : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
  • Workflow automation : Microfluidic reactors enable precise control of mixing and temperature, reducing variability .

Advanced: How do structural modifications (e.g., methyl group position) affect biological activity?

The 3-methyl substitution on the benzamide moiety enhances lipophilicity, potentially improving membrane permeability. Comparative studies with analogs (e.g., 4-methyl or unsubstituted benzamide) show that steric effects from the 3-methyl group influence binding to targets like kinases or G-protein-coupled receptors (GPCRs). For example, molecular docking simulations (using AutoDock Vina) suggest that the 3-methyl group occupies a hydrophobic pocket in the target protein, increasing binding affinity .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cell viability assays (e.g., MTT or CellTiter-Glo): Assess cytotoxicity in cancer cell lines .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with purified proteins .

Advanced: How can computational methods guide target identification and binding mode prediction?

  • Molecular docking : AutoDock Vina or Glide predicts binding poses and scores interactions (e.g., hydrogen bonds between the benzodiazole NH and protein residues) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can validate docking results by assessing stability over 100-ns trajectories .
  • Pharmacophore modeling : Identifies essential structural features (e.g., benzodiazole ring for π-π stacking) using Schrödinger Suite .

Advanced: How should researchers address contradictions between computational predictions and experimental binding data?

  • Re-evaluate force field parameters : Ensure docking scoring functions (e.g., Vina’s empirical potential) align with experimental conditions (pH, ionic strength) .
  • Crystallographic validation : Solve the compound’s co-crystal structure with the target protein using SHELX for refinement .
  • Alchemical free-energy calculations : Compute relative binding free energies (e.g., with FEP+) to reconcile discrepancies .

Basic: What stability considerations are critical for handling this compound in biological assays?

  • pH stability : The compound is stable in neutral buffers (pH 6–8) but degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the benzodiazole ring .
  • Temperature : Long-term storage at –20°C in DMSO (≤10 mM) prevents aggregation .

Advanced: What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • RNAi knockdown : Correlate reduced target protein expression (e.g., WDR5) with diminished compound activity .
  • Pull-down assays : Use biotinylated analogs to isolate and identify bound proteins via LC-MS/MS .

Advanced: How can crystallography resolve ambiguities in the compound’s 3D conformation?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., using 30% PEG 4000 in Tris-HCl) and refine structures with SHELXL. The benzodiazole dihedral angle (~15° relative to the phenyl ring) reveals conformational flexibility impacting binding .

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